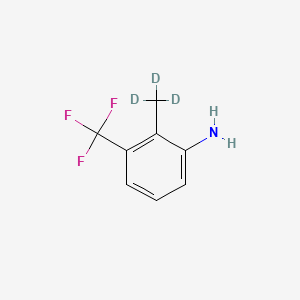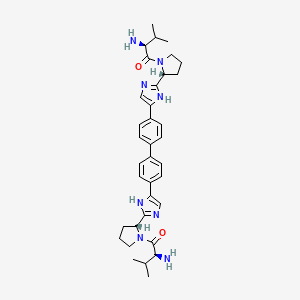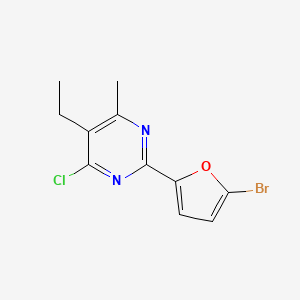
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromofuran, chloro, ethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized by reacting ethyl acetoacetate with guanidine hydrochloride under basic conditions to form 4-chloro-5-ethyl-6-methylpyrimidine.
Coupling Reaction: The final step involves coupling the bromofuran intermediate with the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds.
Substitution: The chloro and bromo groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromofuran-2-yl)-1,3-dioxolane
- (5-Bromofuran-2-yl)methanamine
- 6-(5-Bromofuran-2-yl)nicotinonitrile
Uniqueness
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Propiedades
Fórmula molecular |
C11H10BrClN2O |
|---|---|
Peso molecular |
301.56 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H10BrClN2O/c1-3-7-6(2)14-11(15-10(7)13)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3 |
Clave InChI |
ANRTYGRLPKFDDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(N=C1Cl)C2=CC=C(O2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



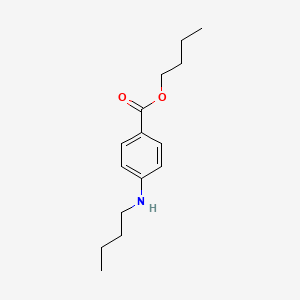
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)

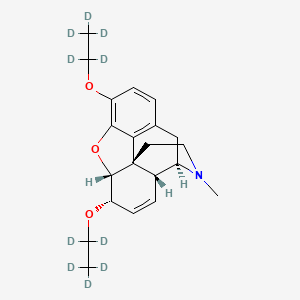

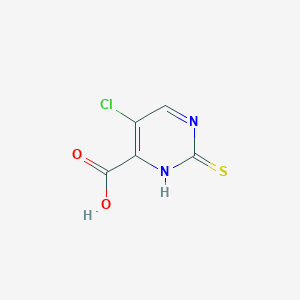
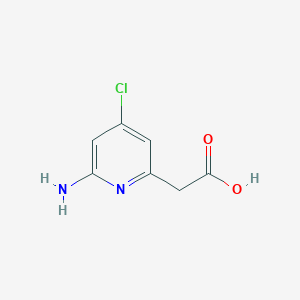
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
